

# An In-depth Technical Guide to 2-Bromoanthracene (CAS: 7321-27-9)

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## Compound of Interest

Compound Name: 2-Bromoanthracene

Cat. No.: B1280076

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## Introduction

**2-Bromoanthracene**, a brominated derivative of the polycyclic aromatic hydrocarbon (PAH) anthracene, is a pivotal building block in the realms of organic electronics and pharmaceutical development. Its chemical structure, characterized by a bromine atom at the second position of the anthracene ring system, imparts unique reactivity and photophysical properties, making it a versatile intermediate for the synthesis of advanced materials and complex organic molecules. This technical guide provides a comprehensive overview of **2-Bromoanthracene**, encompassing its chemical and physical properties, detailed synthesis and purification protocols, key applications with reaction workflows, and essential safety information.

## Chemical and Physical Properties

**2-Bromoanthracene** is a pale yellow solid at room temperature.<sup>[1]</sup> The rigid and planar anthracene core, combined with the bromo-substituent, gives rise to its characteristic luminescent and electrochemical behavior.<sup>[1][2]</sup>

Table 1: Physical and Chemical Properties of **2-Bromoanthracene**

Property	Value	References
CAS Number	7321-27-9	[3]
Molecular Formula	C <sub>14</sub> H <sub>9</sub> Br	[3]
Molecular Weight	257.13 g/mol	[1][3]
Appearance	Pale yellow solid/powder/crystals	[1][4]
Melting Point	220 - 221.5 °C	[1][5]
Boiling Point (Predicted)	389.7 ± 11.0 °C at 760 mmHg	[1]
Density (Predicted)	1.479 ± 0.06 g/cm <sup>3</sup>	[2]
Solubility	Soluble in chloroform and DMSO; sparingly soluble in methanol.	[1]
InChI	InChI=1S/C14H9Br/c15-14-6- 5-12-7-10-3-1-2-4-11(10)8- 13(12)9-14/h1-9H	[3]
SMILES	C1=CC=C2C=C3C=C(C=CC3 =CC2=C1)Br	[3]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of **2-Bromoanthracene**. The following tables summarize the expected spectroscopic data based on the compound's structure.

Table 2: Predicted <sup>1</sup>H NMR Spectral Data for **2-Bromoanthracene**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.50 - 8.70	Multiplet	9H	Aromatic Protons

Note: The aromatic protons of **2-Bromoanthracene** are expected to resonate in the downfield region of the  $^1\text{H}$  NMR spectrum, typically between 7.5 and 8.7 ppm.[1] Due to the complex coupling patterns in the condensed aromatic system, the signals will appear as a series of multiplets.

Table 3: Predicted  $^{13}\text{C}$  NMR Spectral Data for **2-Bromoanthracene**

Chemical Shift ( $\delta$ ) ppm	Assignment
120 - 135	Aromatic Carbons

Note: The carbon atoms of the anthracene ring will appear in the aromatic region of the  $^{13}\text{C}$  NMR spectrum. The carbon atom attached to the bromine will be shifted downfield.

Table 4: Key FT-IR Absorption Bands for **2-Bromoanthracene**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
1600 - 1450	Medium to Strong	Aromatic C=C Ring Stretch
900 - 675	Strong	Aromatic C-H Out-of-Plane Bend
~740	Strong	C-Br Stretch

Note: The FT-IR spectrum will be dominated by absorptions characteristic of the aromatic system. A key feature to confirm the presence of the bromo-substituent is the C-Br stretching vibration, which typically appears in the fingerprint region.

Table 5: Mass Spectrometry Data for **2-Bromoanthracene**

m/z	Ion	Notes
256/258	$[M]^+$	Molecular ion peak showing the characteristic isotopic pattern for a single bromine atom (approx. 1:1 ratio).
177	$[M-Br]^+$	Fragment corresponding to the loss of the bromine atom.

## Experimental Protocols

### Synthesis of 2-Bromoanthracene

There are two primary routes for the synthesis of **2-Bromoanthracene**, starting from either anthracene or **2-bromoanthracene-9,10-dione**.

This method involves the direct electrophilic bromination of anthracene. Careful control of reaction conditions is necessary to favor the formation of the 2-bromo isomer over other brominated products.

Experimental Protocol:

- **Reaction Setup:** In a well-ventilated fume hood, dissolve anthracene (1 equivalent) in a suitable solvent such as carbon tetrachloride or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- **Catalyst Addition:** Add a catalytic amount of iron filings or aluminum chloride to the solution.
- **Bromine Addition:** Slowly add a solution of bromine (1 equivalent) in the same solvent from the dropping funnel to the reaction mixture with constant stirring. The reaction is typically carried out at room temperature.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, wash it with water and brine,

and dry it over anhydrous sodium sulfate.

- Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **2-Bromoanthracene**.<sup>[1]</sup>

This method provides a more regioselective route to **2-Bromoanthracene**.

#### Experimental Protocol:

- Preparation of Aluminum Chloride Solution: In a 500 mL three-necked flask, slowly add 68.0 g (0.51 mol) of solid aluminum chloride to 275.0 g of diethylene glycol dimethyl ether while maintaining the temperature at 60°C. The addition should take approximately 20 minutes. Cool the resulting grey or milky white suspension to 30°C and set it aside.<sup>[6]</sup>
- Reaction Setup: In a separate 1 L three-necked flask equipped with a stirrer, add 49.2 g (0.17 mol) of **2-bromoanthracene-9,10-dione**, 200.0 g of diethylene glycol dimethyl ether, and 27.5 g (0.51 mol) of potassium borohydride.<sup>[6]</sup>
- Reduction: Heat the mixture to 105°C and maintain this temperature for 30 minutes. The color of the solution will change from yellow-green to pink and finally to a brown turbid solution.<sup>[6]</sup>
- Addition of Aluminum Chloride Solution: After the reduction is complete, slowly add the previously prepared aluminum chloride solution to the reaction mixture. Control the internal temperature between 90 and 110°C. The addition will cause an exothermic reaction initially, followed by an endothermic phase with gas evolution. The solution will turn from brown to bright yellow. This addition should take about 20 minutes.<sup>[6]</sup>
- Hydrolysis: After the addition is complete, cool the reaction mixture to 40°C in a water bath. Pour the mixture into a solution of concentrated hydrochloric acid (100 g), water (400 g), and ethanol (300 g). Control the temperature below 60°C during this hydrolysis step, which will be accompanied by gas evolution.<sup>[6]</sup>
- Isolation of Crude Product: After hydrolysis, cool the mixture to 25°C and filter the precipitate. Wash the filter cake with 100.0 g of water and 100.0 g of anhydrous ethanol to obtain the crude yellow product.<sup>[6]</sup>

- Purification: Mix the crude product with anhydrous ethanol in a 1:10 ratio. Heat the mixture to 50-60°C and stir for 1 hour. Cool to 25-30°C, maintain for 30 minutes, and then filter. Wash the filter cake with a small amount of anhydrous ethanol to obtain the pure white solid of **2-Bromoanthracene**. Dry the product under vacuum at 50°C.[6]

## Purification by Recrystallization

Recrystallization is a standard method to purify the crude **2-Bromoanthracene**.

Experimental Protocol:

- Solvent Selection: Choose a suitable solvent in which **2-Bromoanthracene** is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is a commonly used solvent for this purpose.[6]
- Dissolution: Place the crude **2-Bromoanthracene** in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
- Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
- Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
- Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
- Drying: Dry the purified crystals in a vacuum oven.

## Applications and Reaction Workflows

**2-Bromoanthracene** is a valuable precursor in the synthesis of materials for organic electronics and as an intermediate in the development of pharmaceuticals.[1][5]

### Organic Electronics

**2-Bromoanthracene** is extensively used in the synthesis of more complex polycyclic aromatic hydrocarbons for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-

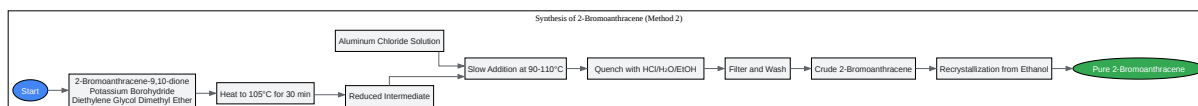
Effect Transistors (OFETs).[4][5] The bromine atom serves as a reactive site for cross-coupling reactions, such as the Suzuki coupling, to introduce other functional groups and extend the  $\pi$ -conjugated system.[1] Derivatives of **2-Bromoanthracene** have been used to create materials with high charge carrier mobilities, with some devices demonstrating hole mobilities up to  $0.79 \text{ cm}^2\text{V}^{-1}\text{s}^{-1}$ . [4][5]

## Pharmaceutical and Biochemical Research

In the pharmaceutical industry, **2-Bromoanthracene** is a building block for synthesizing various organic compounds with potential therapeutic activities.[1][5] Research has indicated that some derivatives exhibit antitumor properties by inhibiting cancer cell proliferation and inducing DNA damage.[5] There is also emerging evidence for potential anti-inflammatory properties.[5]

## Visualizations

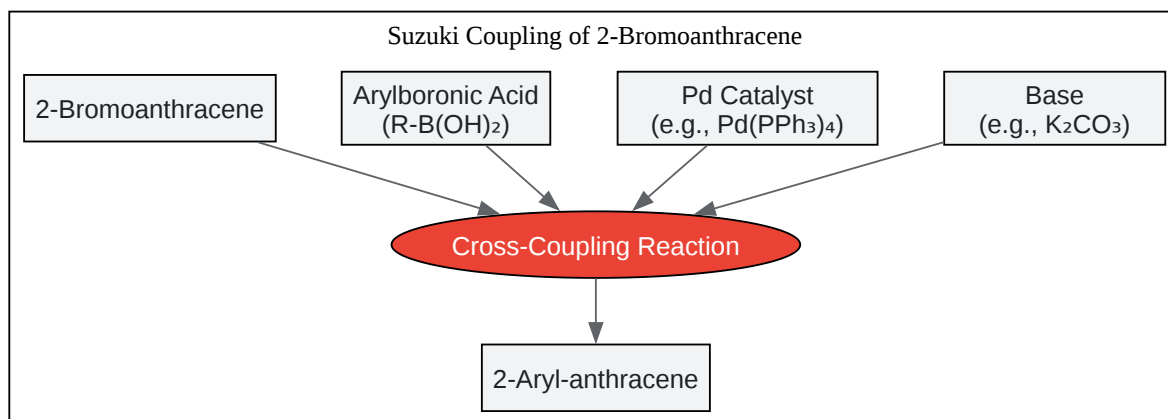
### Synthesis Workflow



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Synthesis Workflow for **2-Bromoanthracene**.

## Suzuki Coupling Reaction



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Generalized Suzuki Coupling Reaction.

## Safety and Handling

**2-Bromoanthracene** is classified as an irritant. It can cause skin and serious eye irritation.[3]

Table 6: GHS Hazard Information

Hazard Statement	Code
Causes skin irritation	H315
Causes serious eye irritation	H319

Precautionary Measures:

- Handling: Wear protective gloves, protective clothing, eye protection, and face protection. Wash hands thoroughly after handling. Avoid breathing dust. Use only in a well-ventilated area.[5]



- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[5]
- First Aid:
  - Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5]
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
  - Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]
  - Ingestion: Rinse mouth. Get medical advice/attention if you feel unwell.[5]

## Conclusion

**2-Bromoanthracene** is a compound of significant interest due to its utility as a versatile synthetic intermediate. Its well-defined reactivity, particularly at the bromine-substituted position, allows for the construction of a wide range of functionalized anthracene derivatives. These derivatives have shown considerable promise in the development of high-performance organic electronic materials and novel therapeutic agents. The synthetic protocols outlined in this guide provide reliable methods for the preparation and purification of **2-Bromoanthracene**, enabling further research and development in these exciting fields. As with all chemical reagents, proper safety precautions should be strictly followed during its handling and use.

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